METHYL 2-(4-FLUOROBENZAMIDO)-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-(4-FLUOROBENZAMIDO)-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, fluorobenzoyl, and methoxyanilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(4-FLUOROBENZAMIDO)-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:
Formation of the Thiophene Ring: This step involves the cyclization of suitable precursors under specific conditions to form the thiophene ring.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced through a nucleophilic substitution reaction, often using reagents like fluorobenzoyl chloride.
Attachment of the Methoxyanilino Group: This step involves the coupling of the methoxyanilino group to the thiophene ring, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(4-FLUOROBENZAMIDO)-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluorobenzoyl chloride in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 2-(4-FLUOROBENZAMIDO)-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of METHYL 2-(4-FLUOROBENZAMIDO)-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(2-fluorobenzoyl)amino]benzoate
- Methyl 2-amino-4-fluorobenzoate
Uniqueness
METHYL 2-(4-FLUOROBENZAMIDO)-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C22H19FN2O5S |
---|---|
Molecular Weight |
442.5g/mol |
IUPAC Name |
methyl 2-[(4-fluorobenzoyl)amino]-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H19FN2O5S/c1-12-17(22(28)30-3)21(25-19(26)13-8-10-14(23)11-9-13)31-18(12)20(27)24-15-6-4-5-7-16(15)29-2/h4-11H,1-3H3,(H,24,27)(H,25,26) |
InChI Key |
GWYBZSRZSNIJRV-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3OC |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.